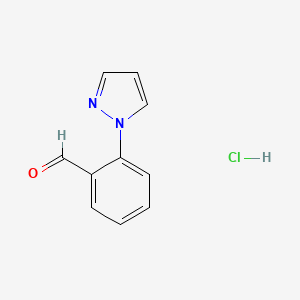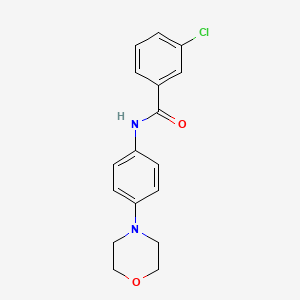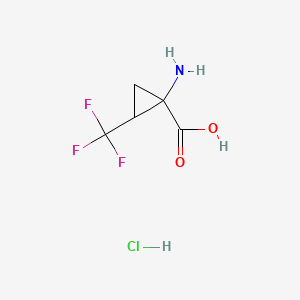![molecular formula C17H12ClF3N2O2S B2494074 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide CAS No. 239112-32-4](/img/structure/B2494074.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide" is a sulfonamide compound, a class of organic compounds known for their wide range of applications in medicinal and material chemistry.
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves reactions between sulfonyl chlorides and amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide involved the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine (Sarojini et al., 2012). Another example is the synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives prepared from 3-pyridylamines and sulfonyl chlorides (Nakayama et al., 2011).
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of these compounds can be examined and characterized using methods like X-ray diffraction and Density Functional Theory (DFT). For example, the sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by these methods to determine its molecular geometry (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds can engage in various chemical reactions. For instance, the synthesis of certain sulfonamide derivatives involves reactions like nucleophilic aromatic substitution (Williams et al., 2010). The stability of these molecules arises from hyperconjugative interactions and charge delocalization, as analyzed using natural bond orbital (NBO) analysis (Sarojini et al., 2012).
Physical Properties Analysis
The physical properties of sulfonamide compounds can be examined using techniques like thermal analysis and spectral studies. For example, the study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide involved analyzing its thermal stability and spectral properties (Sarojini et al., 2012).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as their reactivity and potential as inhibitors or catalysts, can be explored through experimental and computational approaches. These approaches can help predict their relative stability and reactivity, as seen in the study of various sulfonamide derivatives (Vetrivelan, 2019).
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Neurite Outgrowth Potentiation
A study by Williams et al. (2010) detailed the microwave-assisted synthesis of a related compound, highlighting its potential to enhance nerve growth factor-induced neurite outgrowths. This process represents an application in neurological research, particularly in the context of nerve regeneration and neuroprotection (Williams et al., 2010).
Coordination Geometry and Magnetic Anisotropy
Research by Wu et al. (2019) explored the effects of systematic substitution on sulfonamide ligands in cobalt(ii) complexes. This study correlates magnetic anisotropy with coordination geometry variations, which is significant for materials science and magnetic materials research (Wu et al., 2019).
Structural and Spectroscopic Analysis
Sarojini et al. (2012) synthesized and characterized a sulfonamide compound using various spectroscopic techniques and DFT study, illustrating its application in the field of molecular spectroscopy and computational chemistry (Sarojini et al., 2012).
PET Imaging Applications
Wang et al. (2008) reported on the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8. This highlights its application in biomedical imaging and diagnostic research (Wang et al., 2008).
Synthesis and Structural Characterization
Danish et al. (2021) reported on the synthesis and crystal structure of new sulfonamide derivatives, contributing to the field of crystallography and structural chemistry (Danish et al., 2021).
Organocatalysis in Chemical Synthesis
Syu et al. (2010) utilized a sulfonamide-based organocatalyst for the Michael addition of ketones to nitroolefins on water, demonstrating an application in organic synthesis and catalysis (Syu et al., 2010).
Sulfonamide Inhibitory Activities
Abbasi et al. (2015) evaluated sulfonamide derivatives of dagenan chloride for their lipoxygenase and α-glucosidase inhibitory activities, indicating potential applications in the development of anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O2S/c18-14-8-12(17(19,20)21)9-22-15(14)10-23-26(24,25)16-7-3-5-11-4-1-2-6-13(11)16/h1-9,23H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYUICATKGVYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


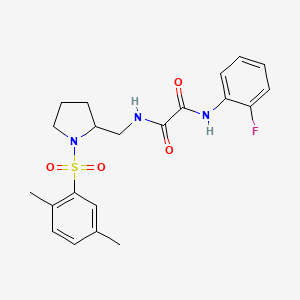
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
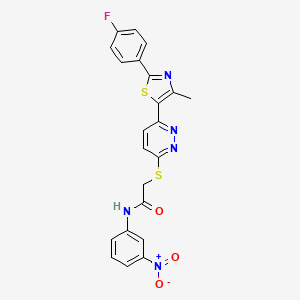
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)
![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
